molecular formula C7H4ClF3O B1587001 1-Chloro-2-(trifluoromethoxy)benzene CAS No. 450-96-4

1-Chloro-2-(trifluoromethoxy)benzene

Cat. No. B1587001
CAS RN: 450-96-4
M. Wt: 196.55 g/mol
InChI Key: NZRLCYJRHKUVCV-UHFFFAOYSA-N
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Patent
US09221832B2

Procedure details

To a solution of 1-chloro-2-(trifluoromethoxy)benzene (2.54 mmol) in 10 mL THF were added 1.42 mL n-BuLi (2.5 M solution in hexane) at −78° C. After 40 min, a solution of iodine (2.8 mmol) in 2.5 mL THF was added and stirring was continued at RT overnight.
Quantity
2.54 mmol
Type
reactant
Reaction Step One
Quantity
1.42 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.8 mmol
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:8][C:9]([F:12])([F:11])[F:10].[Li]CCCC.[I:18]I>C1COCC1>[Cl:1][C:2]1[C:3]([O:8][C:9]([F:11])([F:10])[F:12])=[CH:4][CH:5]=[CH:6][C:7]=1[I:18]

Inputs

Step One
Name
Quantity
2.54 mmol
Type
reactant
Smiles
ClC1=C(C=CC=C1)OC(F)(F)F
Name
Quantity
1.42 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.8 mmol
Type
reactant
Smiles
II
Name
Quantity
2.5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
was continued at RT overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
Smiles
ClC1=C(C=CC=C1OC(F)(F)F)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.